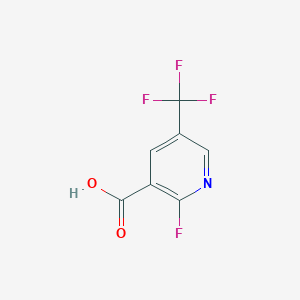

2-氟-5-(三氟甲基)烟酸

描述

2-Fluoro-5-(trifluoromethyl)nicotinic acid is a trifluoromethyl-containing aromatic compound . It is a key intermediate in the synthesis of active agrochemical and pharmaceutical ingredients . The major use of its derivatives is in the protection of crops from pests .

Synthesis Analysis

Several preparation methods of 2-(trifluoromethyl)nicotinic acid have been reported in previous literature . One of the representative synthetic methods is a cyclocondensation reaction starting from a compound derived from Vilsmeier salt .Molecular Structure Analysis

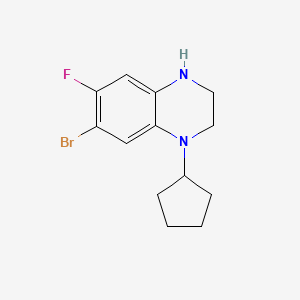

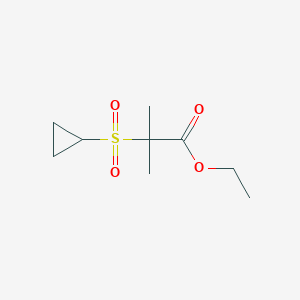

The molecular structure of 2-Fluoro-5-(trifluoromethyl)nicotinic acid is characterized by the presence of a fluorine atom and a trifluoromethyl group attached to a pyridine ring . The unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety contribute to the biological activities of its derivatives .Chemical Reactions Analysis

The chemical reactions involving 2-Fluoro-5-(trifluoromethyl)nicotinic acid are primarily related to its use as an intermediate in the synthesis of agrochemicals and pharmaceuticals . Its derivatives are used in various chemical reactions, including functionalization via lithiation and reaction with electrophiles .Physical And Chemical Properties Analysis

2-Fluoro-5-(trifluoromethyl)nicotinic acid is a white to light brown powder or crystal . The unique physicochemical properties of the fluorine atom, which is the next smallest atom after hydrogen but the atom with the largest electronegativity, contribute to the biological activities of its derivatives .科学研究应用

作为药物中间体的制备

- 抗菌剂的关键中间体:开发了新型 2-氯-5-氟-6-(4-苯基-甲基哌嗪基)-4-三氟甲基-3-烟酸的制备方法,该方法作为新型潜在抗菌 1,8-萘啶-3-羧酸类似物的关键中间体,以乙基 2-氟乙酸乙酯和 2-三氟乙酸乙酯的吡啶核构建为开端 (Ernesto Suez 等,1993)。

- COMT 抑制剂制造:已经开发出涉及吡啶环合成的 2-三氟甲基-烟酸衍生物的新途径。这些化合物作为最近发现的 COMT 抑制剂 3-(5-(3,4-二羟基-5-硝基苯基)-1,2,4-恶二唑-3-基)-2-(三氟甲基)吡啶 1-氧化物的制造中的关键中间体 (L. Kiss 等,2008)。

抗菌和除草剂应用

- 抑制细菌:5-氟烟酸和其他类似物被证明在体外抑制链球菌属、金黄色葡萄球菌、大肠杆菌和植物乳杆菌,展示了潜在的抗菌应用 (F. Streightoff,1963)。

- 除草活性:源自烟酸的 N-(芳氧基)-2-氯烟酰胺对匍匐早熟禾和微小浮萍表现出优异的除草活性,突出了其在开发新型除草剂中的应用 (陈宇等,2021)。

用于成像的放射性配体开发

- 尼古丁乙酰胆碱受体的成像:合成了 2‐[18F]氟‐3‐[2(S)‐2‐氮杂环丁基甲氧基]吡啶,这是一种用于中枢尼古丁乙酰胆碱受体体内成像的强效放射性配体,表明其在神经科学研究中的效用以及在诊断神经系统疾病中的潜在应用 (F. Dollé 等,1998)。

GPR109a 受体激动剂

- 高亲和力烟酸受体激动剂:制备了一系列 5-烷基吡唑-3-羧酸,发现它们作为人 GPCR、GPR109a(高亲和力烟酸受体)的有效且选择性的激动剂,对治疗血脂异常和相关疾病有影响 (P. Skinner 等,2007)。

安全和危害

This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has been classified for acute toxicity (oral, dermal, inhalation), skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure, respiratory system) .

未来方向

Currently, the major use of 2-Fluoro-5-(trifluoromethyl)nicotinic acid derivatives is in the protection of crops from pests . Several of its derivatives are also used in the pharmaceutical and veterinary industries . It is expected that many novel applications of these derivatives will be discovered in the future .

属性

IUPAC Name |

2-fluoro-5-(trifluoromethyl)pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F4NO2/c8-5-4(6(13)14)1-3(2-12-5)7(9,10)11/h1-2H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJXSKIXGJWRENE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1C(=O)O)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F4NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(3-Bromopyridin-2-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B1381615.png)

![7-Amino-7-methyl-5-azaspiro[2.4]heptan-4-one hydrochloride](/img/structure/B1381619.png)

![[1-(1-Amino-2-methylpropyl)cyclobutyl]methanol](/img/structure/B1381632.png)